molecular formula C9H6FNO B1399305 2-Acetyl-5-fluorobenzonitrile CAS No. 1363508-10-4

2-Acetyl-5-fluorobenzonitrile

Cat. No.: B1399305
CAS No.: 1363508-10-4
M. Wt: 163.15 g/mol
InChI Key: QPYDBZLGNHINTM-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an acetyl group (-COCH₃) at position 2 and a fluorine atom at position 5. This compound is marketed by CymitQuimica as a high-purity building block for synthesizing organic and bioactive molecules, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

2-acetyl-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDBZLGNHINTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit tumor growth and proliferation in various cancer cell lines. For example, derivatives of 2-acetyl-5-fluorobenzonitrile have shown promising results in inhibiting the growth of clear cell renal cell carcinoma (ccRCC) by targeting hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in this type of cancer .

Inhibition of Kinases

The compound has also been explored for its role as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell division and survival, making them important targets in cancer therapy. Research indicates that this compound can inhibit specific kinases involved in tumorigenesis, potentially leading to the development of novel anticancer therapies .

Lead Compounds

In drug discovery, this compound serves as a valuable scaffold for synthesizing new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, the introduction of various substituents at different positions on the aromatic ring can lead to compounds with improved potency and reduced side effects .

Fragment-Based Drug Design

The compound's unique structure makes it suitable for fragment-based drug design (FBDD). FBDD is a method that involves screening small chemical fragments to identify those that bind to a target protein, which can then be elaborated into more complex molecules with higher affinity and specificity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various assays:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of HIF-2α in ccRCC cell lines
Kinase InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer
Drug DevelopmentUsed as a scaffold for synthesizing novel anticancer agents

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The fluorine atom’s presence can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Acetyl-5-fluorobenzonitrile with analogous fluorinated benzonitrile derivatives, highlighting structural differences, purity, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Purity Applications
This compound Not provided C₉H₆FNO 2-Acetyl, 5-Fluoro Not specified Organic synthesis building block
2-Fluoro-5-formylbenzonitrile 2180-30-5 C₈H₄FNO 2-Fluoro, 5-Formyl 97% Intermediate in drug synthesis
2-Fluoro-5-hydroxybenzonitrile 126541-87-5 C₇H₄FNO 2-Fluoro, 5-Hydroxy 95% Agrochemical/dye precursor
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₇N₃ 2-Fluoro, 5-Amino Not specified Pharmaceutical intermediate
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O 4-Amino, 5-Fluoro, 2-Hydroxy Not specified Specialty chemical research
(2-Chloro-5-fluorophenyl)acetonitrile Not provided C₈H₅ClFN 2-Chloro, 5-Fluoro (phenyl) Not specified Organic chemistry building block
4-Amino-2-fluoro-5-methylbenzonitrile 859855-53-1 C₈H₇FN₂ 4-Amino, 2-Fluoro, 5-Methyl Not specified Medicinal chemistry research

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is strongly electron-withdrawing, which polarizes the aromatic ring and enhances reactivity toward nucleophilic attacks. Fluorine’s Role: Fluorine’s electronegativity increases ring electron deficiency, favoring electrophilic substitution at specific positions. This property is shared across all listed compounds .
  • Reactivity and Synthetic Utility: 2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) is a key aldehyde intermediate, often used in condensation reactions to form imines or heterocycles . 4-Amino-2-fluoro-5-methylbenzonitrile (C₈H₇FN₂) combines amino and methyl groups, making it suitable for constructing fused-ring systems in drug candidates .

Purity and Commercial Availability

  • CymitQuimica’s this compound is sold in varying quantities (e.g., 50 mg to 1 g) but lacks disclosed purity data .
  • 2-Fluoro-5-formylbenzonitrile and 2-Fluoro-5-hydroxybenzonitrile are available at 97% and 95% purity, respectively, indicating their reliability in industrial applications .

Biological Activity

2-Acetyl-5-fluorobenzonitrile (C9H6FNO) is an aromatic nitrile compound characterized by the presence of an acetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

This compound can be synthesized through several methods, with one common approach being the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions to ensure high yield and purity.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways:

  • Nucleophilic Substitution : The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes.
  • Stability and Reactivity : The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in biochemical studies .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Potential

Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their efficacy against human cervical carcinoma (HeLa) cells, demonstrating significant anticancer activity .

Enzyme Interaction Studies

The compound is utilized in studying enzyme interactions and metabolic pathways. Its ability to modify biomolecules through nucleophilic substitution reactions allows researchers to explore protein-ligand interactions and enzyme mechanisms. This can lead to insights into how specific enzymes are modulated by small molecules .

Data Table: Biological Activity Summary

Activity Description References
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines (e.g., HeLa cells).
Enzyme InteractionUsed to study protein-ligand interactions and enzyme mechanisms.
Synthetic ApplicationsServes as a building block for synthesizing complex organic molecules.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound derivatives on HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents.
  • Enzyme Modulation Study : Another research focused on how this compound interacts with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, influencing cellular metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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